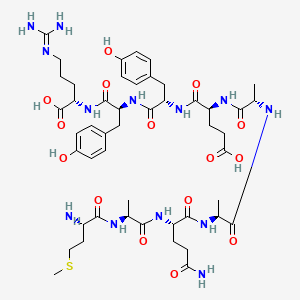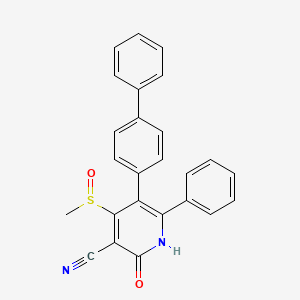
Tuberculosis inhibitor 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tuberculosis inhibitor 5 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 5 involves several steps, including the Knoevenagel condensation reaction. This reaction typically involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Other synthetic pathways include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions: Tuberculosis inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure optimal reaction rates and yields.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their anti-tuberculosis activity to identify the most potent compounds.
科学研究应用
Tuberculosis inhibitor 5 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of anti-tuberculosis agents.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in tuberculosis infection and resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anti-tuberculosis drugs.
作用机制
The mechanism of action of Tuberculosis inhibitor 5 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. It inhibits the activity of enzymes involved in fatty acid and nucleotide biosynthesis, cellular metabolism, and energy utilization . By disrupting these critical processes, this compound effectively hampers the growth of the tuberculosis bacteria.
相似化合物的比较
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
Comparison: Tuberculosis inhibitor 5 stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. Unlike traditional anti-tuberculosis drugs that often target a single enzyme or pathway, this compound offers a multi-faceted approach, potentially reducing the likelihood of resistance development .
属性
分子式 |
C25H18N2O2S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
4-methylsulfinyl-2-oxo-6-phenyl-5-(4-phenylphenyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28) |
InChI 键 |
NKTJEOSUIXRMAP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


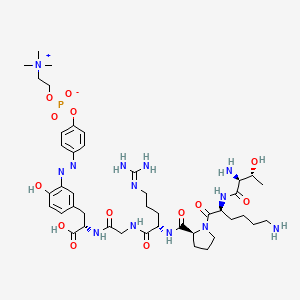
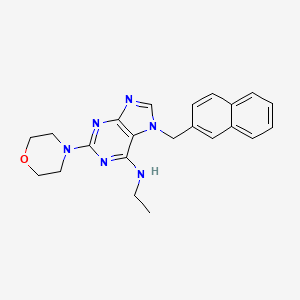
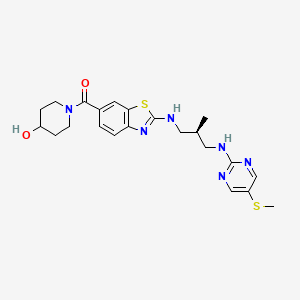
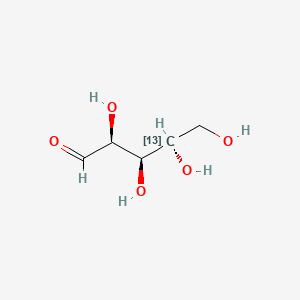
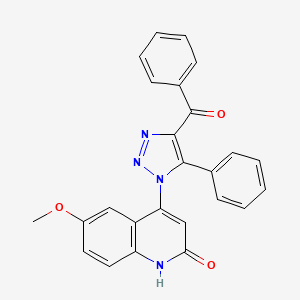

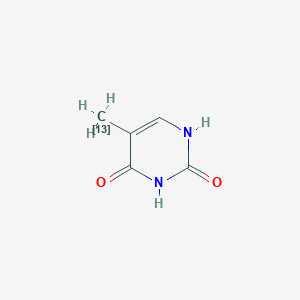
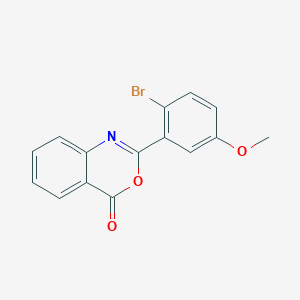

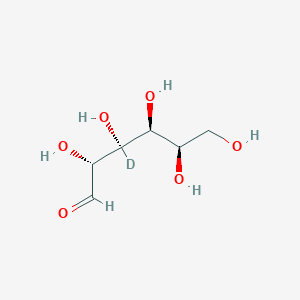
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
